2-(4-Methoxy-3-methylphenyl)acetyl chloride

Description

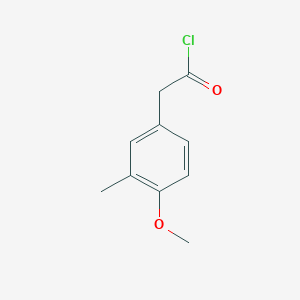

2-(4-Methoxy-3-methylphenyl)acetyl chloride (CAS 4513-72-8; C₁₀H₁₁ClO₂) is an aromatic acetyl chloride derivative characterized by a methoxy (-OCH₃) and methyl (-CH₃) substituent at the 4- and 3-positions of the phenyl ring, respectively. This compound is widely utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, as a reactive acylating agent. Its structure combines electron-donating groups (methoxy) and steric hindrance (methyl), which influence its reactivity and stability compared to simpler acetyl chlorides .

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSNEELUPOSMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)acetyl chloride typically involves the reaction of 4-methoxy-3-methylphenylacetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

4-Methoxy-3-methylphenylacetic acid+SOCl2→2-(4-Methoxy-3-methylphenyl)acetyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF.

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)acetyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceutical Research: Used in the synthesis of potential drug candidates and intermediates.

Material Science: Employed in the preparation of polymers and advanced materials.

Biological Studies: Utilized in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Acetyl Chlorides

Reactivity Trends

- Electron-Donating Groups : The methoxy group in 4-Methoxyphenylacetyl chloride (CAS 4693-91-8) reduces electrophilicity compared to electron-withdrawing substituents like fluorine (CAS 459-04-1) or trifluoromethyl (CAS 74426-51-0) .

- Steric Effects : The 3-methyl group in this compound introduces steric hindrance, slowing nucleophilic attack compared to its unmethylated analogue (CAS 4693-91-8) .

Biological Activity

2-(4-Methoxy-3-methylphenyl)acetyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on various research studies and findings.

Chemical Structure and Synthesis

The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its unique reactivity and interaction with biological targets. The synthesis of this compound typically involves the acylation of 4-methoxy-3-methylphenol with thionyl chloride or oxalyl chloride, leading to the formation of the corresponding acyl chloride.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, such as U-87 glioblastoma and MDA-MB-231 breast cancer cells. In vitro assays using the MTT method demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

- Enzyme Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Studies have reported IC50 values ranging from 0.10 µM to 14.30 µM for these inhibitory activities, suggesting potential therapeutic applications in neuroprotection and cognitive enhancement .

Table 1: Biological Activities of Related Compounds

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | AChE Inhibition | 2.16 | |

| Derivative A | BChE Inhibition | 0.20 | |

| Derivative B | Cytotoxicity (U-87 Cells) | 1.40 | |

| Derivative C | Cytotoxicity (MDA-MB-231 Cells) | 3.10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its electronic properties influenced by substituents on the aromatic ring. The presence of electron-donating groups like methoxy enhances nucleophilicity, facilitating interactions with biological targets. Conversely, electron-withdrawing groups can modulate activity by altering binding affinities.

Case Studies

- Anticancer Studies : A study investigating the anticancer properties of various acetyl derivatives found that modifications to the methoxy group significantly affected cytotoxicity against cancer cell lines. Compounds with additional electron-withdrawing groups exhibited increased potency, highlighting the importance of SAR in drug design .

- Neuroprotective Effects : Research focusing on AChE inhibitors demonstrated that structural variations in related compounds led to significant differences in enzyme inhibition profiles, reinforcing the need for detailed SAR analysis when developing new therapeutics targeting neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.